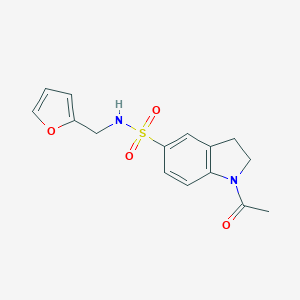
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in cancer cell proliferation, invasion, and metastasis.
Biochemical and Physiological Effects:
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Moreover, this compound has been shown to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. Moreover, this compound is stable in different solvents and can be easily synthesized using different methods. However, one of the limitations is its poor solubility in water, which can affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of 2-(3-chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One of the directions is the investigation of its potential as a drug delivery system for different drugs. Another direction is the study of its mechanism of action and the identification of its molecular targets. Moreover, the development of more efficient synthesis methods and the evaluation of its toxicity and pharmacokinetics in vivo are also important future directions.
Synthesis Methods
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 2-(3-chloro-4-methylanilino) acetic acid with 1-(2,5-dimethylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a coupling reagent, such as EDCI or DCC. The reaction is carried out in a suitable solvent, such as dichloromethane or DMF, at room temperature or under reflux conditions.
Scientific Research Applications
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various fields of scientific research. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory, analgesic, and antipyretic activities. Moreover, this compound has been investigated for its potential as a drug delivery system, as it can be conjugated with different drugs to improve their solubility and bioavailability.
properties
Product Name |
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C22H23ClN2O4 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23ClN2O4/c1-13-4-5-15(3)19(8-13)25-11-16(9-21(25)27)22(28)29-12-20(26)24-17-7-6-14(2)18(23)10-17/h4-8,10,16H,9,11-12H2,1-3H3,(H,24,26) |
InChI Key |
PJMXAIYZPADVMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)




![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)